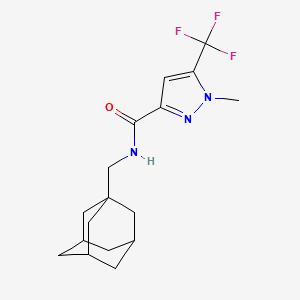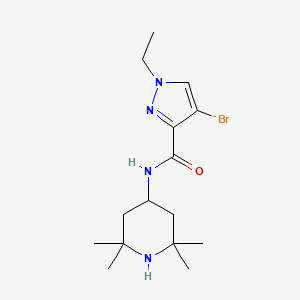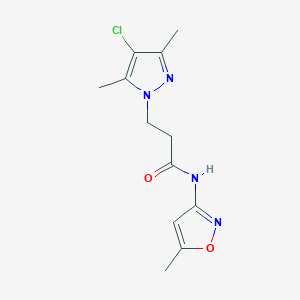![molecular formula C17H24N4O3 B4337814 2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4337814.png)
2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Pyrazole Ring Formation: The pyrazole ring is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Nitro Substitution: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the adamantyl intermediate with the nitro-substituted pyrazole through an amide bond formation, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The adamantyl and pyrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Halogenated Compounds: Substitution reactions can yield halogenated derivatives with modified properties.
Scientific Research Applications
2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity, while the nitro-substituted pyrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]acetamide: Similar structure but with an amino group instead of a nitro group.
2-(1-adamantyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide: Contains a chloro group instead of a nitro group.
Uniqueness
2-(1-adamantyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide is unique due to the presence of both an adamantyl group and a nitro-substituted pyrazole ring. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-nitropyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-16(18-1-2-20-11-15(10-19-20)21(23)24)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,1-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOCFDEJHRZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4337735.png)

![1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337748.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337758.png)


![4-chloro-3,5-dimethyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-pyrazole](/img/structure/B4337789.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4337797.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B4337800.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4337803.png)
METHANONE](/img/structure/B4337807.png)
![2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE](/img/structure/B4337823.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-adamantanecarboxamide](/img/structure/B4337830.png)
![4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4337834.png)
